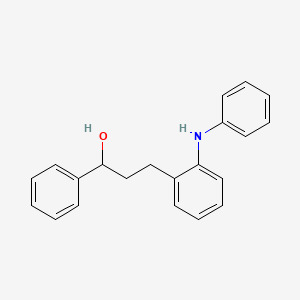
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol
Overview
Description
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol is a chemical compound with the molecular formula C21H21NO . It has been used as a base type corrosion inhibitor due to its stable structure and low toxicity . It has been particularly used in the corrosion of oil pipe casing .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol has been achieved in a study . The Mannich bases were analyzed and characterized by UV, IR, and NMR Spectroscopy .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol can be found in the MOL file provided by ChemicalBook .Chemical Reactions Analysis
The corrosion inhibition effect and adsorption behavior of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol on N80 steel in hydrochloric acid solution have been investigated . The results indicated that 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol mixed with Na2WO4 acted as a mixed-type inhibitor . The inhibition film formed on N80 steel surface can increase the charge transfer resistance and prevent the occurrence of corrosion reaction, thereby reducing the corrosion rate of the metal surface .Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol is 303.41 .Mechanism of Action
The corrosion inhibition mechanism of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol mixed with Na2WO4 was interpreted from the thermodynamic point of view . The adsorption behavior of inhibitors on N80 steel surface was in accordance with the Langmuir adsorption model and mainly belonged to chemisorption . The adsorption process of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol on N80 surface was spontaneous and irreversible endothermic reaction .
Future Directions
Future research could focus on further exploring the corrosion inhibition properties of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol, particularly in different environmental conditions and with different types of metals . Additionally, the compound’s low toxicity makes it a promising candidate for further investigation in various applications .
properties
IUPAC Name |
3-(2-anilinophenyl)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(18-10-3-1-4-11-18)16-15-17-9-7-8-14-20(17)22-19-12-5-2-6-13-19/h1-14,21-23H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPLBBEUAIDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=CC=C2NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)
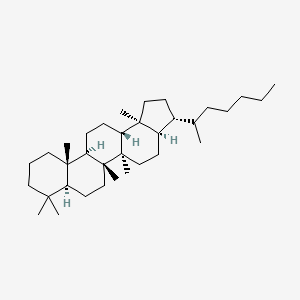
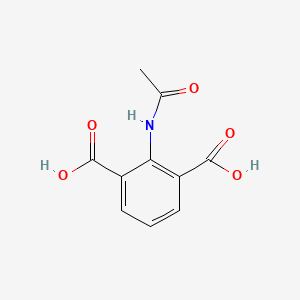
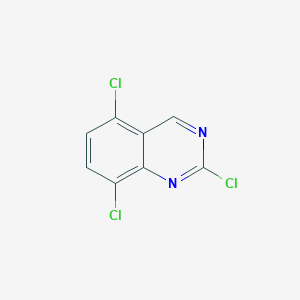
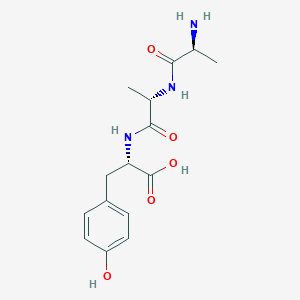
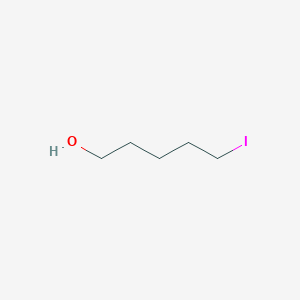
![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)



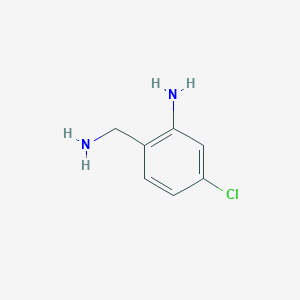
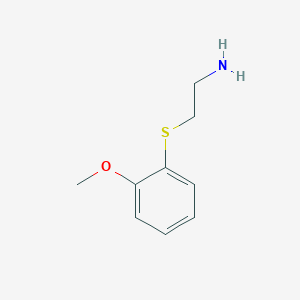
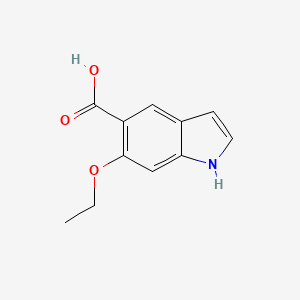
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)